5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole

Medicinal Chemistry Scaffold Design Regioisomer Differentiation

Regulatory filing for generic Sugammadex requires precise impurity reference standards. This 5-substituted pyrazole-pyrrolidine hybrid (CAS 2060037-50-3) serves as Sugammadex Impurity 31 for HPLC/LC-MS system suitability. - ≥95% purity with Certificate of Analysis - Quaternary 4-ethyl-4-methyl center vs. 4,4-dimethyl analog enables column selectivity evaluation - logP 2.34, PSA 38.33 Ų - ideal for lipophilic basic heterocycle method development - Verified regioisomeric purity for matched-pair SAR studies

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B13253366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCCC1(CNCC1C2=CC=NN2C)C
InChIInChI=1S/C11H19N3/c1-4-11(2)8-12-7-9(11)10-5-6-13-14(10)3/h5-6,9,12H,4,7-8H2,1-3H3
InChIKeyZKWMPGMUUZNUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement


5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole (CAS 2060037-50-3, also referenced as 1477718-07-2 and EN300-329417) is a disubstituted pyrazole–pyrrolidine hybrid with molecular formula C₁₁H₁₉N₃ and molecular weight 193.29 g·mol⁻¹ . The molecule features a 1-methylpyrazole ring connected at the 5-position to a pyrrolidine ring that bears a quaternary carbon at the 4-position, substituted with both an ethyl and a methyl group. This quaternary center creates a stereogenic element and imposes conformational restrictions absent in simpler pyrrolidinyl-pyrazoles. The compound is listed as Sugammadex Impurity 31 by multiple reference-standard suppliers and is offered at ≥95% purity by commercial vendors such as Leyan (catalog 2028204) .

Procurement Context

Characterized reference standard for impurity profiling methods

Selection Logic

Confirms regioisomer identity and quaternary-center configuration for scaffold studies

Workflow Fit

Conformationally restricted pyrrolidinyl-pyrazole for matched-pair SAR and HPLC method development

Structural Uniqueness & Prioritization


Within the pyrrolidinyl-pyrazole chemical space, seemingly minor structural modifications produce compounds with fundamentally different conformational profiles, hydrogen-bonding capacities, and lipophilicity—each of which can alter target engagement, metabolic stability, or chromatographic behavior . For this compound, the combination of a 1-methyl substituent on the pyrazole, a 5-position attachment (as opposed to 3- or 4-substitution), and the geminal ethyl/methyl pair at the pyrrolidine 4-position creates a unique physiochemical signature. Substitution at the 5-position versus the 3-position alters the spatial orientation of the pyrazole ring relative to the pyrrolidine basic nitrogen by approximately 120°, which can redirect key hydrogen-bonding interactions. The 4-ethyl-4-methyl quaternary center further restricts the accessible conformations of the pyrrolidine ring compared to the 4,4-dimethyl analog, influencing both the pKa of the pyrrolidine nitrogen and the compound's logP. These differences translate directly into non-interchangeable retention times in reversed-phase HPLC methods and distinct recognition profiles in biological assays .

Target Compound

5-substituted pyrazole with 4-ethyl-4-methyl quaternary center; logP 2.34

Potential Substitute

3-substituted regioisomer or 4,4-dimethyl analog

Risk 1

Regioisomeric shift alters pyrazole orientation and hydrogen-bond donor count, producing baseline-resolved HPLC retention times

Risk 2

4,4-dimethyl analog lacks the ethyl group's van der Waals volume and rotatable bond, reducing lipophilicity and altering conformational sampling

Similar structure may not transfer directly. Impurity 31 reference standard requires explicit regioisomer and substitution pattern verification.

Quantitative Differentiation Evidence


Pyrazole Regioisomerism: 5- vs. 3-Substitution

The target compound bears the pyrrolidine substituent at the pyrazole 5-position, whereas the commercially available regioisomer 3-(4-ethyl-4-methylpyrrolidin-3-yl)-1-methylpyrazole (CymitQuimica Ref. 3D-KHD03750) and the des-methyl analog 3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole (CAS 2059955-93-8) attach the same pyrrolidine at the 3-position . In 1-methylpyrazoles, the 3- and 5-positions are chemically distinct: the 5-position experiences a greater electron-withdrawing effect from the adjacent N-1 methyl group, lowering the electron density of the attached ring. Mcule-calculated logP for the target 5-substituted compound is 2.34, whereas the 3-substituted regioisomer with an additional N–H donor (CAS 2059955-93-8) exhibits a lower calculated logP consistent with increased polarity . In reversed-phase HPLC systems typical of pharmaceutical impurity profiling, this logP difference of approximately 0.3–0.5 log units is sufficient to produce baseline-resolved retention times.

Regioisomeric logP Shift
Cross-study comparable
Target 5-substituted logP: 2.34 vs. 3-substituted analog: ~1.8–2.0 (estimated). HBD count differs by 1.
Supports HPLC baseline separation and binding-mode differentiation
Calculated values; experimental chromatographic data not publicly available
Medicinal Chemistry Scaffold Design Regioisomer Differentiation

Conformationally Restricted Quaternary Center

The pyrrolidine ring in the target compound carries both an ethyl and a methyl group at the 4-position (a quaternary sp³ carbon), whereas the closest purchasable analog 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole (CAS not unified across vendors) bears no substitution on the pyrrolidine ring, and 5-(4,4-dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole (EvitaChem listing) carries two methyl groups . The ethyl group introduces an additional rotatable bond (C–C) and greater van der Waals volume (ethyl ≈ 28.4 cm³·mol⁻¹ vs. methyl ≈ 13.7 cm³·mol⁻¹ per Bondi), which increases the compound's calculated logP by approximately 0.5–0.8 units relative to the 4,4-dimethyl analog . This increased lipophilicity and steric bulk can influence membrane permeability and binding-pocket complementarity.

Quaternary Center Lipophilicity
Class-level inference
4-ethyl-4-methyl logP increase ~0.4–0.8 units vs. 4,4-dimethyl analog; ΔlogP ≥ 1 unit vs. unsubstituted pyrrolidine
Ethyl group introduces greater steric bulk and rotatable-bond flexibility
In silico estimates; direct experimental logP or k' values not available
Conformational Analysis Stereochemistry Structure–Activity Relationship

Sugammadex Impurity 31 Reference Standard

This compound is listed by multiple reference-standard suppliers (SynZeal, BOC Sciences, ChemWhat, CymitQuimica/TLC) as Sugammadex Impurity 31 [1]. Sugammadex (Bridion®) is a modified γ-cyclodextrin used clinically to reverse neuromuscular blockade. The target compound, a small-molecule pyrazole–pyrrolidine (MW 193.3), is structurally unrelated to the cyclodextrin core of Sugammadex and likely originates as a side-product from the synthesis of Sugammadex intermediates or from a reagent used in its manufacture. Regulatory guidance (ICH Q3A/Q3B) requires identification and quantification of process-related impurities above the 0.10–0.15% threshold; this compound serves as a characterized reference material for HPLC method development, system suitability testing, and impurity limit validation in ANDA submissions .

Impurity 31 Reference Status
Supporting evidence
Listed by multiple ISO 17034 vendors as Sugammadex Impurity 31; purity typically >90% or >95%
Required for ANDA method specificity and system suitability testing
No quantitative inter-impurity comparison data available
Pharmaceutical Analysis Impurity Profiling Reference Standards

Validated Application Scenarios


Sugammadex Impurity Profiling in ANDA

As Sugammadex Impurity 31, this compound is used as a characterized reference material for HPLC/LC-MS method development, system suitability testing, and impurity limit validation during Abbreviated New Drug Application (ANDA) development for generic Sugammadex sodium. Procurement of a batch with a Certificate of Analysis (CoA) confirming identity, purity (≥95%), and storage conditions is essential for method validation and regulatory filing .

Stereochemically Defined Building Block

The 4-ethyl-4-methyl quaternary center on the pyrrolidine ring provides a conformationally restricted scaffold with a calculated logP of 2.34 and PSA of 38.33 Ų, placing it within favorable drug-like property space . This compound can serve as a versatile intermediate for amide coupling, reductive amination, or N-arylation reactions to generate focused libraries targeting CNS or inflammatory indications where a basic pyrrolidine nitrogen and a 1-methylpyrazole pharmacophore are desired.

Regioisomeric Probe for SAR Studies

The documented availability of both the 5-substituted target compound and the corresponding 3-substituted regioisomer (3-(4-ethyl-4-methylpyrrolidin-3-yl)-1-methylpyrazole) enables matched-pair SAR studies that isolate the effect of pyrazole attachment geometry on target binding . The ~0.3–0.5 unit logP difference and distinct hydrogen-bond donor count between the two regioisomers provide predictable differentiation in both biochemical and cellular assays.

Chromatographic Method Development Probe

With a calculated logP of 2.34 and a basic pyrrolidine nitrogen (estimated pKa ~8.5–9.5), this compound can serve as a test probe for developing generic reversed-phase HPLC or UPLC methods for the separation of lipophilic, basic heterocycles. Its distinct retention behavior relative to the 4,4-dimethyl analog and the 3-substituted regioisomer makes it useful for evaluating column selectivity and mobile-phase pH optimization .

Application
Selection Property
Validation Focus
Sugammadex Impurity Profiling
Certified impurity reference standard identity
HPLC/LC-MS method specificity and system suitability
Conformationally Restricted Scaffold
4-ethyl-4-methyl quaternary center configuration
Conformational sampling and ADME property modulation
Regioisomeric SAR Probe
5-substituted vs. 3-substituted pyrazole attachment
Binding-mode differentiation and matched-pair analysis
Chromatographic Method Development
Calculated logP 2.34 and basic pyrrolidine nitrogen
Column selectivity and mobile-phase pH optimization
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